

5-Methyl-2-(piperazin-1-yl)thiazole chemical properties and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Methyl-2-(piperazin-1-yl)thiazole

Cat. No.: B053816

[Get Quote](#)

An In-depth Technical Guide to 5-Methyl-2-(piperazin-1-yl)thiazole

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical properties, structure, and synthesis of **5-Methyl-2-(piperazin-1-yl)thiazole**. This compound is of interest in medicinal chemistry due to its scaffold, which combines the thiazole and piperazine heterocycles. Both moieties are present in a wide range of pharmacologically active agents, suggesting potential applications in drug discovery.[1][2][3]

Chemical Structure and Properties

5-Methyl-2-(piperazin-1-yl)thiazole is a heterocyclic compound. Its structure consists of a five-membered thiazole ring, which is an aromatic ring containing sulfur and nitrogen atoms.[4] This ring is substituted at the 2-position with a piperazine ring and at the 5-position with a methyl group. The piperazine moiety is a six-membered ring containing two nitrogen atoms at opposite positions, which is a common functional group in drug design.[5][6]

1.1. Physicochemical Data

The key chemical and physical properties of **5-Methyl-2-(piperazin-1-yl)thiazole** are summarized in the table below for quick reference.

Property	Value	Source
IUPAC Name	1-(5-methyl-1,3-thiazol-2-yl)piperazine	[7]
CAS Number	118113-05-6	[7]
Molecular Formula	C ₈ H ₁₃ N ₃ S	[7]
Molecular Weight	183.27 g/mol	[7]
Appearance	Liquid	[7]
InChI Key	QBAIDZGUOXGFNA-UHFFFAOYSA-N	[7]

Synthesis and Experimental Protocols

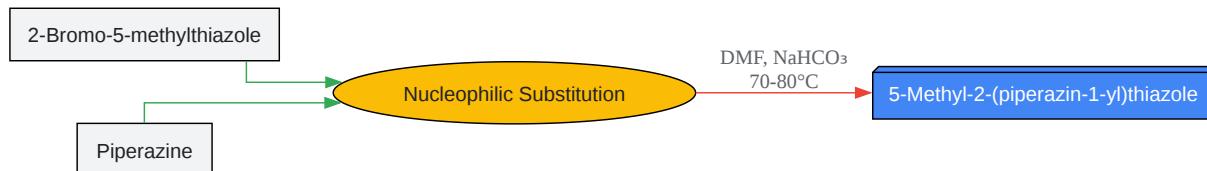
The synthesis of 2-(piperazin-1-yl)thiazole derivatives is typically achieved through the nucleophilic substitution of a halogenated thiazole precursor with piperazine. The following protocol describes a general and effective method for the laboratory-scale synthesis of the title compound.

2.1. General Synthesis Protocol: Nucleophilic Aromatic Substitution

This protocol outlines the reaction of 2-bromo-5-methylthiazole with piperazine.

Materials and Reagents:

- 2-bromo-5-methylthiazole
- Piperazine (anhydrous)
- Dimethylformamide (DMF), anhydrous
- Sodium bicarbonate (NaHCO₃)
- Ethyl acetate
- Brine (saturated NaCl solution)


- Anhydrous magnesium sulfate (MgSO_4)
- Ice water

Procedure:

- In a round-bottom flask, dissolve 2-bromo-5-methylthiazole (1 equivalent) and piperazine (2 equivalents) in anhydrous DMF.
- Add sodium bicarbonate (2 equivalents) to the mixture.
- Heat the reaction mixture at 70-80°C for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).^[8]
- After the reaction is complete, allow the mixture to cool to room temperature.
- Pour the reaction mixture into ice water and extract the product with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by column chromatography on silica gel to yield pure **5-Methyl-2-(piperazin-1-yl)thiazole**.

Logical Workflow Visualization

The following diagram illustrates the synthetic workflow for **5-Methyl-2-(piperazin-1-yl)thiazole** as described in the protocol above.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jetir.org [jetir.org]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05091F [pubs.rsc.org]
- 7. 5-Methyl-2-(piperazin-1-yl)thiazole | CymitQuimica [cymitquimica.com]
- 8. jocpr.com [jocpr.com]
- To cite this document: BenchChem. [5-Methyl-2-(piperazin-1-yl)thiazole chemical properties and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b053816#5-methyl-2-piperazin-1-yl-thiazole-chemical-properties-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com